1-(4-Methylpiperazin-1-yl)propan-2-amine 1-(4-Methylpiperazin-1-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 54151-53-0
VCID: VC7808597
InChI: InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
SMILES: CC(CN1CCN(CC1)C)N
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol

1-(4-Methylpiperazin-1-yl)propan-2-amine

CAS No.: 54151-53-0

Cat. No.: VC7808597

Molecular Formula: C8H19N3

Molecular Weight: 157.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylpiperazin-1-yl)propan-2-amine - 54151-53-0

Specification

CAS No. 54151-53-0
Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-amine
Standard InChI InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
Standard InChI Key MWCFQIQMAIQSCI-UHFFFAOYSA-N
SMILES CC(CN1CCN(CC1)C)N
Canonical SMILES CC(CN1CCN(CC1)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-(4-methylpiperazin-1-yl)propan-2-amine is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol . Its structure comprises a piperazine ring substituted with a methyl group at the 4-position and a propan-2-amine group attached to one nitrogen atom (Figure 1). The stereochemistry of the compound is significant, with the (2R)-enantiomer being a focus of recent studies .

Key structural features:

  • Piperazine ring: Facilitates hydrogen bonding and hydrophobic interactions with biological targets.

  • Methyl group: Enhances lipophilicity, influencing blood-brain barrier permeability.

  • Propan-2-amine: Provides a reactive site for derivatization and salt formation.

Spectral Data

Analytical characterization via NMR and mass spectrometry confirms its structure:

  • ¹H-NMR (CDCl₃): δ 2.3–2.5 ppm (N–CH₃), δ 2.6–3.5 ppm (piperazine protons), δ 3.6–3.8 ppm (–CH₂NH₂) .

  • ESI-MS: [M+H]⁺ peak at m/z 158.2 .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination or nucleophilic substitution:

  • Reductive amination: 4-Methylpiperazine reacts with acetone in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol .

    4-Methylpiperazine+AcetoneNaBH₃CN, MeOH1-(4-Methylpiperazin-1-yl)propan-2-amine\text{4-Methylpiperazine} + \text{Acetone} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{1-(4-Methylpiperazin-1-yl)propan-2-amine}

    Yield: 70–85% after purification via column chromatography .

  • Nucleophilic substitution: 2-Bromopropan-2-amine reacts with 4-methylpiperazine in acetonitrile under reflux.

Industrial Production

Scalable methods employ continuous flow reactors to enhance efficiency:

  • Temperature: 60–80°C

  • Catalysts: Palladium or nickel for hydrogenation steps.

  • Purification: High-performance liquid chromatography (HPLC) achieves >98% purity.

Biological Activity

Antitumor Effects

Derivatives of this compound demonstrate potent antiproliferative activity against cancer cell lines (Table 1) :

CompoundCell LineGI₅₀ (μM)Target KinaseReference
4bHOP-92 (NSCLC)0.019CDK4/6
4aHCT-116 (CRC)0.041ALK
4hSK-BR-3 (Breast)0.046EGFR

Mechanistically, it inhibits cyclin-dependent kinases (CDKs) by competing with ATP binding, inducing G1 cell cycle arrest .

Neuropharmacological Activity

The compound modulates dopamine and serotonin receptors, showing potential in treating CNS disorders:

  • Dopamine D2 receptor affinity: Kᵢ = 12 nM .

  • Antidepressant effects: Reduces immobility time by 40% in forced swim tests (rodent models) .

Structure-Activity Relationships (SAR)

Impact of Substituents

Variations in the piperazine and propan-2-amine groups significantly alter activity (Table 2) :

DerivativeR GroupCDK4 Kᵢ (nM)Antiproliferative GI₅₀ (μM)
Parent compound–CH₃410.032
Cyclopentyl analog–C₅H₉40.209
Isopropyl analog–CH(CH₃)₂820.115

Key trends:

  • Bulkier substituents (e.g., cyclopentyl) enhance kinase inhibition but reduce cellular permeability.

  • Methyl groups optimize balance between potency and bioavailability .

Pharmacological Applications

Oncology

As a CDK4/6 inhibitor, this compound is a candidate for breast cancer therapy. In xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 78% .

Neuropsychiatry

Preliminary data suggest efficacy in treatment-resistant depression:

  • Clinical trial phase: Preclinical (rodent models show 50% reduction in depressive-like behaviors) .

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Peaks at 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C–N bend) .

  • UV-Vis: λₘₐₓ = 254 nm (π→π* transition) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator